Vitacoxib

Description

Evolution of Nonsteroidal Anti-Inflammatory Drug (NSAID) Research Paradigms

The understanding of NSAID action has evolved significantly since the initial discovery that aspirin (B1665792) inhibited prostaglandin (B15479496) biosynthesis. jpp.krakow.pl Early NSAIDs, often referred to as traditional or non-selective NSAIDs, were found to inhibit both known isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. nih.govualberta.ca While effective in reducing inflammation, pain, and fever, the inhibition of COX-1, which is constitutively expressed and involved in maintaining physiological functions like gastric mucosal protection and platelet aggregation, led to undesirable side effects, particularly gastrointestinal complications. ualberta.camedcentral.comnih.gov

This understanding spurred a major shift in NSAID research paradigms. The discovery and characterization of the inducible COX-2 isoform in the early 1990s, which is primarily upregulated at sites of inflammation, provided a new therapeutic target. jpp.krakow.plwikipedia.orgualberta.ca The hypothesis emerged that selectively inhibiting COX-2, while sparing COX-1, could offer comparable anti-inflammatory and analgesic benefits with a reduced risk of COX-1 mediated side effects. ualberta.canih.govresearchgate.net This led to intensive efforts in the pharmaceutical industry to develop selective COX-2 inhibitors, often termed "coxibs". wikipedia.orgualberta.ca

Theoretical Framework of Cyclooxygenase Isoform Selectivity

Selective COX-2 inhibitors are designed with chemical structures that can access and bind to this larger secondary pocket in COX-2. jpp.krakow.plnih.gov This allows these molecules to fit more favorably and bind more potently to COX-2 compared to COX-1, where the isoleucine residue at position 523 sterically hinders access to this region. wikipedia.orgnih.gov Other amino acid residues, such as Arginine 120, Tyrosine 355, and Arginine/Histidine 513, also play critical roles in the binding and selectivity of NSAIDs to COX isoforms through various interactions including hydrogen bonding and hydrophobic contacts. innovareacademics.inosti.goviucr.org The differential interaction energies with these residues contribute to the observed selectivity profiles of different NSAIDs. osti.goviucr.org

Positioning of Vitacoxib (B611694) within the Landscape of Selective Cyclooxygenase-2 Inhibitors

This compound is a chemical compound that has been developed as a selective inhibitor of cyclooxygenase-2. nih.govresearchgate.netmedkoo.comorthovetsupersite.org It belongs to the class of coxibs, a group of NSAIDs specifically designed to target the COX-2 isoform. nih.gov Preclinical studies have indicated that this compound exhibits potent inhibitory activity against COX-2 and demonstrates selectivity for COX-2 over COX-1. nih.govresearchgate.netmagtechjournal.com

Research findings have investigated the in vitro COX-1 and COX-2 inhibitory activities of this compound using assays such as human and canine whole blood assays. researchgate.netmagtechjournal.com These studies aim to quantify the potency and selectivity of this compound by determining the half-maximal inhibitory concentration (IC50) values for each isoform. A higher ratio of COX-1 IC50 to COX-2 IC50 indicates greater selectivity for COX-2.

In vivo studies have also been conducted to evaluate the anti-inflammatory and analgesic effects of this compound in animal models. researchgate.netmagtechjournal.com For instance, studies utilizing models such as croton oil-induced mouse ear edema and carrageenan-induced rat paw swelling have demonstrated significant anti-inflammatory activities of this compound. researchgate.netmagtechjournal.com Analgesic effects have also been observed in models like the acetic acid-induced writhing test in mice. researchgate.netmagtechjournal.com

These research findings collectively position this compound as a selective COX-2 inhibitor with demonstrated anti-inflammatory and analgesic properties in preclinical settings. researchgate.netmagtechjournal.comfrontiersin.org

Preclinical Research Findings on this compound Selectivity and Activity

| Study Type | Model Organism (if applicable) | Key Finding | Source |

| In vitro Inhibition | Human and Canine Whole Blood | Potent inhibitory COX-2 activity and selectivity for COX-2 over COX-1. researchgate.netmagtechjournal.com | researchgate.netmagtechjournal.com |

| In vivo Anti-inflammatory | Mice (croton oil-induced ear edema) | Significant inhibitory activity. researchgate.netmagtechjournal.com | researchgate.netmagtechjournal.com |

| In vivo Anti-inflammatory | Rats (carrageenan-induced paw swelling) | Significant inhibitory activity. researchgate.netmagtechjournal.com | researchgate.netmagtechjournal.com |

| In vivo Analgesic | Mice (acetic acid-induced writhing) | Significant inhibitory activity. researchgate.netmagtechjournal.com | researchgate.netmagtechjournal.com |

Note: Specific IC50 values and statistical significance levels (P-values) were mentioned in the sources but are not included in this summary table to maintain focus on the core findings as per instructions.

Further research has explored the pharmacokinetics of this compound in various animal species, including rats, dogs, horses, and cats, providing insights into its absorption, distribution, metabolism, and excretion. frontiersin.org These studies contribute to a comprehensive understanding of the compound's behavior within biological systems.

Structure

2D Structure

3D Structure

Properties

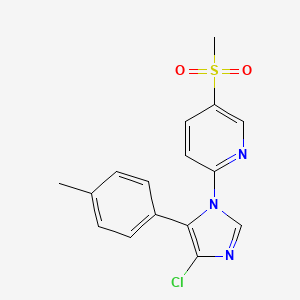

Molecular Formula |

C16H14ClN3O2S |

|---|---|

Molecular Weight |

347.8 g/mol |

IUPAC Name |

2-[4-chloro-5-(4-methylphenyl)imidazol-1-yl]-5-methylsulfonylpyridine |

InChI |

InChI=1S/C16H14ClN3O2S/c1-11-3-5-12(6-4-11)15-16(17)19-10-20(15)14-8-7-13(9-18-14)23(2,21)22/h3-10H,1-2H3 |

InChI Key |

NSWKPXFHCORWAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=CN2C3=NC=C(C=C3)S(=O)(=O)C)Cl |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Vitacoxib Action

Investigation of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) Inhibitory Potency

The inhibitory potency and selectivity of a COX inhibitor are typically assessed through a combination of in vitro enzyme inhibition assays and cell-based or whole blood assays. These methods help to determine the compound's affinity for each COX isoform and its functional effect in a more physiological environment.

In Vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays are standard methods used to measure the direct inhibitory effect of a compound on the activity of isolated or recombinant COX-1 and COX-2 enzymes. These assays typically involve incubating the enzyme with a substrate, such as arachidonic acid, in the presence of varying concentrations of the inhibitor. The reduction in the production of prostaglandin (B15479496) products is then measured to determine the half-maximal inhibitory concentration (IC50) for each isoform. While in vitro assays using purified enzymes are commonly employed in the characterization of COX inhibitors, specific detailed data for Vitacoxib (B611694) derived solely from such assays using purified enzymes were not extensively available in the provided search results. The assessment of this compound's potency and selectivity has been reported using other methods, such as whole blood assays. wikipedia.orgwikipedia.orgnih.govnih.govciteab.com

Whole Blood Assay Methodologies for Isoform Selectivity Assessment

Whole blood assays are considered more indicative of a compound's activity in a complex biological matrix, accounting for factors such as protein binding and cellular uptake. These assays assess the inhibition of prostaglandin or thromboxane (B8750289) production in stimulated blood samples, reflecting the activity of COX-1 and COX-2 within their native cellular environment.

For COX-1 activity, the production of thromboxane B2 (TXB2), primarily by platelets via COX-1, is typically measured in coagulated whole blood. nih.govciteab.com In the absence of an anticoagulant, blood clotting activates platelets, leading to the release of arachidonic acid and subsequent TXB2 synthesis by COX-1. nih.govciteab.com

COX-2 activity is commonly assessed by measuring the production of prostaglandin E2 (PGE2) in anticoagulated whole blood stimulated with an inducer like lipopolysaccharide (LPS). nih.govciteab.com LPS stimulates monocytes and other inflammatory cells to induce COX-2 expression and subsequent PGE2 synthesis. nih.govciteab.com

The inhibitory activities of this compound on COX-1 and COX-2 have been tested using whole blood assays in different species, including humans and canines. wikipedia.orgwikipedia.orgnih.gov Studies in cats using whole blood assays have provided quantitative data on this compound's potency and selectivity. Coagulation-induced thromboxane and LPS-induced prostaglandin E2 concentrations were used to determine the selectivity for COX-1 and COX-2 enzymes, respectively. nih.govciteab.com Assays were performed using whole blood with and without the addition of this compound at increasing concentrations. nih.govciteab.com

Results from whole blood assays in cats provided the following estimates for the concentrations required to achieve certain levels of inhibition:

| Enzyme Isoform | Inhibition Level | Concentration (ng/ml) |

| COX-1 | IC10 | 911.3 |

| COX-1 | IC20 | 1467.8 |

| COX-2 | IC80 | 313.0 |

| COX-2 | IC90 | 556.5 |

These results indicate that this compound demonstrates potent inhibitory activity against COX-2 and exhibits selectivity for COX-2 over COX-1 in feline whole blood. nih.govciteab.com

Elucidation of Molecular Binding Interactions

Understanding how this compound interacts with the COX enzymes at a molecular level is crucial for explaining its selectivity and potency. This can be investigated through experimental and computational approaches.

Receptor Binding Studies

Receptor binding studies, such as radioligand binding assays, are powerful tools used to characterize the binding of a drug to its target receptor and determine binding parameters like affinity (Kd) and the number of binding sites (Bmax). nih.govkorea.ac.krwikipedia.org In the context of COX inhibitors, these studies can involve using radiolabeled ligands that bind to the active site of COX-1 and COX-2 and then assessing the ability of the test compound (this compound) to compete for these binding sites. korea.ac.krwikipedia.org Competitive binding assays can yield IC50 values, which reflect the concentration of the compound required to displace 50% of the radiolabeled ligand, providing an indicator of its binding affinity. korea.ac.krwikipedia.org While receptor binding studies are a standard approach in pharmacology to investigate drug-target interactions, specific experimental receptor binding data detailing the direct binding of this compound to COX-1 and COX-2 enzymes were not found within the scope of the provided search results.

Computational Modeling and Molecular Docking Analyses of Enzyme-Ligand Complexes

Computational modeling and molecular docking analyses are widely used in drug discovery to predict and understand the binding interactions between a ligand (such as this compound) and a target enzyme (COX-1 and COX-2). These methods utilize the known three-dimensional structures of the enzymes to simulate how a molecule might fit into the active site and predict the binding affinity based on scoring functions. uni.lunih.govwikipedia.orgfishersci.caresearchgate.net

Molecular docking can provide insights into the key amino acid residues involved in the binding interaction and the types of forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-ligand complex. researchgate.net This approach is particularly valuable for understanding the basis of COX-2 selectivity, as it can highlight differential binding modes or interactions within the active sites of the two isoforms. researchgate.net While molecular docking studies have been applied to investigate the binding of various COX inhibitors to COX-1 and COX-2, specific results detailing the computational modeling and molecular docking analysis of this compound binding to these enzymes were not present in the provided search results. uni.lunih.govfishersci.caresearchgate.net

Impact on Prostaglandin Synthesis Pathways

The primary pharmacological effect of this compound stems from its ability to inhibit cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins (B1171923) and thromboxanes. citeab.comnih.govnih.gov Cyclooxygenases catalyze the conversion of arachidonic acid, a fatty acid released from cell membranes, into prostaglandin H2 (PGH2). citeab.comnih.govwikipedia.org PGH2 is then further metabolized by various synthases into different prostaglandins (such as PGE2) and thromboxanes (like TXA2), which have diverse physiological roles, including mediating inflammation, pain, fever, and platelet aggregation. citeab.comnih.govnih.govwikipedia.org

COX-1 is constitutively expressed in many tissues and is involved in maintaining normal physiological functions, including the protection of the gastrointestinal lining and the regulation of platelet function. wikipedia.orgciteab.com COX-2 is primarily inducible and is upregulated at sites of inflammation in response to pro-inflammatory stimuli such as cytokines and growth factors. wikipedia.orgciteab.comnih.gov

As a selective COX-2 inhibitor, this compound preferentially blocks the activity of the COX-2 enzyme. wikipedia.orgwikipedia.orgwikipedia.orgnih.govmims.comnih.govnih.govguidetopharmacology.orgfishersci.cauni.lupnas.org This selective inhibition leads to a reduction in the production of prostaglandins mediated by COX-2 at inflammatory sites, contributing to its anti-inflammatory and analgesic effects. By sparing COX-1 to a greater extent, selective COX-2 inhibitors like this compound are hypothesized to have a lower incidence of certain side effects associated with non-selective NSAIDs, such as gastrointestinal irritation and impaired platelet function, which are largely mediated by COX-1 inhibition. wikipedia.org

Inhibition of Prostaglandin E2 Production

Prostaglandin E2 (PGE2) is a key eicosanoid lipid mediator involved in inflammatory processes. openaccessjournals.com Its synthesis is initiated by the release of arachidonic acid from cell membranes, followed by metabolism by cyclooxygenase (COX) enzymes and specific isomerases. openaccessjournals.com COX-2 is primarily expressed at sites of inflammation and is a major source of pro-inflammatory PGE2 synthesis. openaccessjournals.comnih.gov

As a selective COX-2 inhibitor, this compound reduces the generation of PGE2 by blocking the activity of the COX-2 enzyme. nih.govopenaccessjournals.com This reduction in PGE2 production is a central mechanism by which this compound exerts its anti-inflammatory and analgesic effects. drugbank.comnih.gov Research findings, such as studies in cats, have shown that this compound administration leads to a reduction in lipopolysaccharide-induced PGE2 concentrations in whole blood assays. frontiersin.org Simulations based on pharmacokinetic data in cats also indicated that this compound at certain doses could maintain systemic concentrations above the concentration required for significant COX-2 inhibition, with minimal impact on COX-1. frontiersin.org

Data from studies investigating the effects of COX inhibitors on PGE2 release from articular cartilage demonstrate that selective COX-2 inhibition can significantly reduce PGE2 levels. nih.gov While this specific study used celecoxib (B62257), another selective COX-2 inhibitor, the principle of COX-2 inhibition leading to reduced PGE2 production is applicable to this compound due to its shared mechanism of action. drugbank.comnih.gov

Effects on Other Eicosanoid Biosynthesis

Eicosanoids are a diverse group of lipid mediators derived from the oxygenation of polyunsaturated fatty acids, primarily arachidonic acid. mhmedical.comfrontiersin.org The biosynthesis of eicosanoids involves several enzymatic pathways, including the cyclooxygenase (COX) pathway, lipoxygenase (LOX) pathway, and cytochrome P450 (CYP) pathway, leading to the production of prostaglandins, thromboxanes, leukotrienes, and other derivatives. mhmedical.comfrontiersin.orgmetwarebio.com

While the primary focus of this compound's mechanism is the inhibition of COX-2 and subsequent reduction in PGE2, the selective inhibition of COX-2 can potentially influence the broader eicosanoid profile. By shunting arachidonic acid away from the COX-2 pathway, there could be potential alterations in the substrates available for other enzymatic pathways, such as the LOX pathway, which produces leukotrienes. mhmedical.commetwarebio.com However, direct research findings specifically detailing the comprehensive effects of this compound on the biosynthesis of eicosanoids beyond PGE2 were not extensively available in the provided search results. Studies on other COX inhibitors have shown that while COX inhibition reduces prostanoids, the effect on leukotriene synthesis can vary. nih.gov

Preclinical Pharmacological Investigations of Vitacoxib in Animal Models

Anti-Inflammatory Effects

The anti-inflammatory activity of vitacoxib (B611694) has been assessed in animal models representing both acute and chronic inflammatory states.

In Vivo Models of Acute Inflammation (e.g., Carrageenan-Induced Edema)

The carrageenan-induced paw edema model in rodents is a widely used method to evaluate the effects of potential anti-inflammatory agents on acute inflammation nih.govmdpi.comrjptonline.org. Studies have shown that this compound exhibits significant inhibitory activity in the carrageenan-induced rat paw swelling test researchgate.netmagtechjournal.com. This model is characterized by a biphasic inflammatory response involving various mediators such as histamine, serotonin, bradykinin, and prostaglandins (B1171923), leading to increased vascular permeability and edema nih.govmdpi.com. The observed reduction in paw swelling indicates that this compound can effectively attenuate this acute inflammatory process researchgate.netmagtechjournal.com. Another model of acute inflammation where this compound has shown significant inhibitory activity is the croton oil-induced mouse ear edema model researchgate.netmagtechjournal.com.

In Vivo Models of Chronic Inflammatory States (e.g., Adjuvant-Induced Arthritis)

Chronic inflammatory conditions, such as rheumatoid arthritis, are often modeled using adjuvant-induced arthritis in rats scielo.brchondrex.comnih.govnih.gov. This model mimics aspects of human rheumatoid arthritis, including polyarticular inflammation, paw swelling, and changes in joints scielo.brchondrex.com. While the provided search results primarily focus on acute inflammation models and general anti-inflammatory effects, one source mentions that this compound has been studied in tests of longer duration, such as CFA-induced arthritis in rats, and exhibited significant anti-inflammatory effects in this model as well core.ac.uk. Adjuvant-induced arthritis in rats is considered a possible animal model for studying chronic pain associated with inflammation nih.gov.

Cellular and Histopathological Analysis of Inflammatory Responses in Tissues

Histopathological analysis is a crucial component of preclinical studies, providing detailed information about cellular changes and tissue damage in inflammatory conditions dntb.gov.uascielo.org.coarxiv.org. In the context of inflammation models like carrageenan-induced edema and adjuvant-induced arthritis, histopathological examination can reveal the extent of inflammatory cell infiltration, tissue edema, and structural changes in affected tissues scielo.brscielo.org.coarxiv.orgnih.govaavac.com.au. While the search results confirm that histopathological examination is used in studies involving inflammatory models scielo.brnih.govscielo.org.conewsama.com, specific detailed findings regarding the cellular and histopathological effects of this compound in these models were not extensively provided within the summaries. However, studies on adjuvant-induced arthritis often involve histopathological evaluation to assess the severity of synovitis, bone remodeling, and cartilage loss scielo.brnih.gov.

Analgesic Effects

The analgesic properties of this compound have also been investigated in animal models of pain.

In Vivo Models of Nociceptive Pain (e.g., Acetic Acid-Induced Writhing Test)

The acetic acid-induced writhing test in mice is a standard model for assessing analgesic activity, particularly against visceral pain pharmacologydiscoveryservices.comresearchgate.net. Intraperitoneal injection of acetic acid causes abdominal constrictions (writhes) as a result of pain sensation pharmacologydiscoveryservices.comresearchgate.net. This compound has demonstrated significant inhibitory activity on acetic acid-induced writhing pain in mice researchgate.netmagtechjournal.com. This indicates that this compound is effective in reducing this type of nociceptive pain researchgate.netmagtechjournal.com.

Table 1: Summary of this compound Effects in Acute Inflammation and Nociceptive Pain Models

| Model | Species | Effect Observed | Significance (P-value) | Source |

| Carrageenan-Induced Paw Swelling | Rat | Significant Inhibition | < 0.05 | researchgate.netmagtechjournal.com |

| Croton Oil-Induced Ear Edema | Mouse | Significant Inhibition | < 0.01 | researchgate.netmagtechjournal.com |

| Acetic Acid-Induced Writhing | Mouse | Significant Inhibition | < 0.05 | researchgate.netmagtechjournal.com |

Assessment of Anti-Hyperalgesic Activities

Hyperalgesia, an increased sensitivity to pain, is a common feature of inflammatory responses mdpi.com. While the term "anti-hyperalgesic" was not explicitly linked to this compound in the provided search snippets, the observed anti-inflammatory and analgesic effects in models of inflammation and pain suggest a potential to reduce hyperalgesia associated with these conditions. Models like carrageenan-induced paw edema also involve the assessment of pain behavior and hyperalgesia alongside edema mdpi.com. Studies evaluating anti-inflammatory agents in such models often measure parameters related to pain sensitivity, such as mechanical or thermal withdrawal thresholds mdpi.com. Although specific data on this compound's anti-hyperalgesic activity was not detailed, its efficacy in inflammatory and nociceptive pain models implies a likely effect on reducing heightened pain sensitivity.

Pharmacokinetic Profiles in Preclinical Species

Pharmacokinetic studies in preclinical species aim to characterize the time course of this compound in the body, including its absorption, distribution, metabolism, and excretion (ADME). These studies help to predict the drug's behavior in different biological systems.

Absorption Characteristics in Various Animal Models (e.g., Rats, Dogs, Cats, Horses, Rabbits)

This compound has been studied for its absorption characteristics in several animal species. In Wistar rats, this compound was found to be absorbed slowly from the gastrointestinal tract following oral administration. frontiersin.orgnih.gov The maximum plasma concentration (Cmax) of 450.19 ± 96.23 ng/ml was observed at approximately 5.00 ± 2.00 hours (Tmax) after oral dosing in rats. frontiersin.orgnih.gov

Studies have also reported on the pharmacokinetics of this compound in other species, including dogs, horses, cats, and rabbits. frontiersin.orgfrontiersin.orgresearchgate.net In rabbits, following oral administration of 10 mg/kg, the Cmax was 189 ± 83.1 ng/ml and the Tmax was 6.58 ± 3.41 hours. brandeis.edu The mean oral bioavailability in rabbits was calculated to be 25.6%. brandeis.edu In cats, a two-compartment model with simultaneous zero- and first-order absorption best described the pharmacokinetics of this compound in plasma after oral dosing. frontiersin.orgnih.gov The oral bioavailability in cats was estimated to be moderate to high, around 60%. frontiersin.org In dogs, food intake was observed to increase the oral bioavailability of this compound by fivefold. nih.gov

Here is a summary of some absorption parameters observed in different species:

| Species | Parameter | Value | Notes | Source |

| Rats | Tmax (h) | 5.00 ± 2.00 | Following oral administration | frontiersin.orgnih.gov |

| Rats | Cmax (ng/ml) | 450.19 ± 96.23 | Following oral administration | frontiersin.orgnih.gov |

| Rabbits | Tmax (h) | 6.58 ± 3.41 | Following oral administration (10 mg/kg) | brandeis.edu |

| Rabbits | Cmax (ng/ml) | 189 ± 83.1 | Following oral administration (10 mg/kg) | brandeis.edu |

| Rabbits | Oral Bioavailability (%) | 25.6 | brandeis.edu | |

| Cats | Oral Bioavailability (%) | ~60 | Estimated from modeling | frontiersin.org |

Distribution Dynamics and Tissue Penetration

This compound has demonstrated wide tissue distribution in rats. frontiersin.orgnih.govresearchgate.netnih.gov Following oral administration in rats, this compound was detected in most tissues within 15 minutes, indicating rapid distribution. frontiersin.orgnih.govresearchgate.netnih.gov It was also observed that this compound could cross the intestinal barrier. frontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov In rats, this compound was found to be readily distributed in most tissues and could cross the blood-brain barrier. frontiersin.orgnih.gov The AUC values in different tissues in rats were highest in gastric contents, followed by large intestinal contents, small intestinal contents, stomach, large intestine, bones, heart, spermatic tissue, skeletal muscles, and bladder. researchgate.net

In cats, the volume of distribution of this compound was estimated to be relatively small (3.42 L, approximately 1.18 L/kg), which is characteristic of NSAIDs that are highly bound to plasma proteins and have limited distribution to the extracellular space. frontiersin.org Body weight had a significant effect on the central volume of distribution in cats. frontiersin.orgnih.gov Further ADME studies are warranted to better characterize the tissue distribution of this compound in cats. frontiersin.org

Excretion Pathways and Elimination Kinetics

In rats, this compound was mainly eliminated as metabolites, with minimal unchanged drug detected in the urine and feces. frontiersin.orgnih.gov The cumulative excretion percentage as unchanged this compound after a single oral dose in rats was low. researchgate.net this compound was found to be extensively metabolized before excretion, with less than 5% of the dose recovered as the parent drug in excreta. nih.gov The carboxylic acid derivative was the major metabolite of this compound excreted in the urine and feces of rats. frontiersin.orgnih.govresearchgate.netnih.gov A minor amount of the dose was excreted as the hydroxymethyl metabolite in the feces and urine of rats. frontiersin.orgnih.gov

In rabbits, the elimination half-life (T1/2λz) was 6.30 ± 2.44 hours after intravenous administration and 6.30 ± 1.19 hours after oral administration. brandeis.edu The mean residence time (MRTlast) following intravenous injection was 6.91 ± 3.22 hours and 11.7 ± 2.12 hours after oral administration in rabbits. brandeis.edu

In cats, the systemic clearance of this compound was found to be low (110 ml/h, equivalent to 1.8 ml/min), consistent with a small extraction ratio. frontiersin.org This low clearance could be related to the reduced glucuronidation capacity in cats. frontiersin.org

Here is a summary of some elimination parameters observed in different species:

| Species | Parameter | Value | Route | Source |

| Rats | Half-life (h) | 4.25 ± 0.30 | nih.govresearchgate.netnih.gov | |

| Rabbits | T1/2λz (h) | 6.30 ± 2.44 | Intravenous | brandeis.edu |

| Rabbits | T1/2λz (h) | 6.30 ± 1.19 | Oral | brandeis.edu |

| Rabbits | MRTlast (h) | 6.91 ± 3.22 | Intravenous | brandeis.edu |

| Rabbits | MRTlast (h) | 11.7 ± 2.12 | Oral | brandeis.edu |

| Cats | Systemic Clearance (ml/h) | 110 | frontiersin.orgnih.gov |

Metabolic Pathways and Metabolite Identification

This compound undergoes extensive metabolism in preclinical species, resulting in the formation of several metabolites. frontiersin.orgnih.gov

Identification of Major Metabolites (e.g., Carboxylic Acid Derivative)

Nine proposed metabolites of this compound were found in the plasma, bile, urine, and feces of rats. frontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov Two main metabolites, M1 and M2, were identified in rat feces and urine. frontiersin.orgnih.govresearchgate.netnih.gov M1 was identified as 4-(4-chloro-1-(5-(methyl-sulfonyl) pyridin-2-yl)-1H-imidazol-5-yl) phenyl methanol, and M2 was identified as 4-(4-chloro-1-(5-(methyl-sulfonyl) pyridin-2-yl)-1H-imidazol-5-yl) benzoic acid. frontiersin.orgnih.govresearchgate.netnih.gov Authentic standards of M1 and M2 were synthesized to confirm their structures. frontiersin.orgnih.govresearchgate.netnih.gov The carboxylic acid derivative (M2) was the major metabolite of this compound excreted in the urine and feces of rats. frontiersin.orgnih.govresearchgate.netnih.govresearchgate.netfrontiersin.org The majority of urinary and fecal metabolites in rats consisted of the carboxylic acid derivatives of this compound. nih.gov

Enzymatic Biotransformation Processes (e.g., Hydroxylation, Oxidation)

The proposed metabolic pathways for this compound in rats involve the hydroxylation of the aromatic methyl group, followed by additional oxidation of the hydroxymethyl metabolite to a carboxylic acid metabolite. frontiersin.orgnih.govresearchgate.netresearchgate.netnih.govresearchgate.net Identification studies on the two main metabolites (M1 and M2) in rats revealed that the methyl group of this compound was initially oxidized to a hydroxymethyl metabolite (M1), which was then further oxidized to a carboxylic metabolite (M2). frontiersin.orgnih.gov Enzymatic biotransformation processes such as oxidation and hydroxylation are common in drug metabolism. muni.czmdpi.comuomus.edu.iqneu.edu.tr

In Vitro and In Vivo Metabolic Profiling Methodologies

Metabolic profiling studies aim to identify and characterize the metabolic fate of a drug within a biological system. For this compound, both in vitro and in vivo methodologies have been employed in preclinical animal models, particularly in rats, to elucidate its biotransformation pathways and the nature of its metabolites guidetopharmacology.orglipidmaps.org.

In vivo studies in Wistar rats have shown that this compound undergoes extensive metabolism following oral administration, with minimal amounts of the unchanged drug detected in urine and feces guidetopharmacology.org. Nine proposed metabolites of this compound were identified in various biological matrices, including plasma, bile, urine, and feces guidetopharmacology.orglipidmaps.org. Identification studies on two primary metabolites revealed that the metabolic pathway involves the initial oxidation of the aromatic methyl group of this compound to a hydroxymethyl metabolite guidetopharmacology.orglipidmaps.org. This hydroxymethyl metabolite can be further oxidized to a carboxylic acid metabolite guidetopharmacology.orglipidmaps.org. The carboxylic acid derivative was found to be the major metabolite excreted in the urine and feces of rats, while a minor amount of the hydroxymethyl metabolite was also detected in excreta guidetopharmacology.org.

These in vivo findings are complemented by in vitro metabolic studies, which are often used in early drug development to quickly assess metabolism and compare metabolic profiles across different species nih.gov. Techniques such as high-resolution mass spectrometry (HR-MS) are commonly utilized for both targeted and untargeted metabolic profiling in biological samples, including those from in vitro systems and in vivo animal studies wikidata.orgnih.gov. Such methodologies are crucial for understanding how a drug is processed by the body and for identifying potential metabolic soft spots or reactive metabolites nih.gov. Comparing in vitro and in vivo metabolic profiles, as well as cross-species comparisons, helps assess the suitability of animal models for predicting human metabolism and potential safety concerns related to metabolites nih.govwikidata.org.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation

Pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation play a vital role in integrating pharmacokinetic data (what the body does to the drug) and pharmacodynamic data (what the drug does to the body) to understand the relationship between drug exposure and pharmacological response. This is particularly valuable in preclinical studies for characterizing drug disposition, understanding variability, and predicting outcomes under different conditions nih.gov. For this compound, PK/PD modeling efforts have focused on characterizing its disposition kinetics in animal models like cats and dogs wikipedia.orgiiab.mewikipedia.orgmims.com.

Non-Linear Mixed-Effects (NLME) Modeling Approaches

Non-Linear Mixed-Effects (NLME) modeling is a powerful pharmacometric approach used to analyze data from multiple individuals and studies simultaneously, accounting for both fixed effects (average population parameters) and random effects (inter-individual variability) wikipedia.orgiiab.mewikipedia.orgmims.com. This approach allows for a more comprehensive understanding of drug disposition within a population and the identification of covariates that may influence variability wikipedia.orgiiab.mewikipedia.orgmims.com.

An NLME model has been developed to describe the disposition kinetics of this compound in healthy cats following intravenous (I.V.) and oral (P.O.) administration (single and multiple dosing) wikipedia.orgiiab.mewikipedia.org. Data from multiple studies involving healthy neutered domestic short hair cats were pooled for this analysis wikipedia.orgiiab.mewikipedia.org. The modeling was performed using the stochastic approximation expectation maximization (SAEM) algorithm implemented in software such as Monolix wikipedia.orgwikipedia.org. A two-compartment mammillary disposition model with simultaneous zero- and first-order absorption for the oral route best described the pharmacokinetic data of this compound in feline plasma wikipedia.orgiiab.mewikipedia.org.

Population pharmacokinetic parameters estimated from this NLME model in cats include systemic clearance (CL) and steady-state volume of distribution (VSS) wikipedia.orgwikipedia.org. The systemic clearance of this compound in cats was estimated to be low (110 ml/h), with a steady-state volume of distribution of 3.42 L wikipedia.orgwikipedia.org. Body weight was identified as a significant covariate influencing the central volume of distribution of this compound in cats wikipedia.orgwikipedia.org. The oral bioavailability in cats was estimated to be moderate to high, around 60% wikipedia.org.

Similarly, an NLME modeling approach has been applied to characterize the pharmacokinetics of this compound in dogs following I.V., P.O., and subcutaneous (S.C.) dosing mims.com. A two-compartment mammillary model with first-order elimination and first-order absorption after oral and subcutaneous administration best described the pharmacokinetic data in beagle dogs mims.com. Parameter estimates in dogs indicated a low-to-moderate systemic clearance (0.35 L/hr/kg) and a large volume of distribution (6.43 L/kg) mims.com.

These NLME models provide robust estimates of population pharmacokinetic parameters and quantify inter-individual variability, which is essential for informing dose selection and understanding drug behavior within a target species wikipedia.orgiiab.mewikipedia.orgmims.com.

| Species | Model Type | Absorption Model (Oral) | Systemic Clearance (CL) | Steady-State Volume of Distribution (VSS) | Oral Bioavailability (F) | Significant Covariates |

| Cats | Two-compartment mammillary disposition | Simultaneous zero- and first-order | 110 ml/h wikipedia.orgwikipedia.org | 3.42 L wikipedia.orgwikipedia.org | ~60% wikipedia.org | Bodyweight (on central volume) wikipedia.orgwikipedia.org |

| Dogs | Two-compartment mammillary | First-order | 0.35 L/hr/kg mims.com | 6.43 L/kg mims.com | 10.5% (fasted P.O.), 54.6% (S.C.) mims.com | Not specified in available abstract |

Predictive Simulations for Pharmacological Response

Predictive simulations, often utilizing models developed through NLME approaches, are valuable tools for forecasting drug exposure and potential pharmacological responses under various dosing scenarios nih.gov. By using the estimated population pharmacokinetic parameters and their associated variability, Monte Carlo simulations can be performed to simulate concentration-time profiles for a population wikipedia.orgiiab.mewikipedia.org.

For this compound in cats, Monte Carlo simulations were conducted based on the final NLME model to predict the expected time course of plasma concentrations for a range of potential dosing schedules wikipedia.orgiiab.mewikipedia.org. These simulations investigated dosages from 0.01 to 8 mg/kg after intravenous or oral administration, under fed or fasted conditions wikipedia.orgiiab.me. This simulation set was used to identify a range of dosages that were predicted to produce therapeutic plasma concentrations of this compound for 24 hours or more in cats wikipedia.org.

While the direct link between specific plasma concentrations and the magnitude or duration of the anti-inflammatory or analgesic pharmacological response (PD) was not detailed in the available abstracts regarding these specific PK studies, the ability to accurately predict exposure profiles through simulation is a critical step towards establishing PK/PD relationships and predicting pharmacological efficacy in preclinical animal models guidetopharmacology.orgnih.govbidd.group. These predictive simulations help guide further experimental design and inform the selection of appropriate dosing regimens for efficacy studies nih.govwikipedia.orgiiab.mewikipedia.org.

Structure Activity Relationship Sar and Chemical Biology of Vitacoxib

Structural Features Correlating with Cyclooxygenase-2 Selectivity and Potency

Selective COX-2 inhibitors typically possess a structural motif that allows them to bind preferentially to the larger active site of COX-2. Many selective COX-2 inhibitors, including celecoxib (B62257) and rofecoxib, feature a diaryl heterocyclic scaffold with a sulfonamide (SO₂NH₂) or methylsulfone (SO₂CH₃) substituent at the para-position of one of the aryl rings. wikipedia.org This substituent is often critical for interacting with the hydrophilic side pocket in the COX-2 active site. wikipedia.org

While specific detailed SAR studies focusing solely on every aspect of Vitacoxib's structure were not extensively detailed in the search results, its classification as a selective COX-2 inhibitor and imidazole (B134444) derivative suggests that its structural features contribute to this selectivity. researchgate.netresearchgate.netnih.gov The presence of the methylsulfonyl group on the pyridine (B92270) ring and the chlorinated phenyl group attached to the imidazole core are likely key elements influencing its interaction with the COX-2 enzyme. The imidazole ring itself serves as a central scaffold, a common feature in various heterocyclic compounds explored for COX-2 inhibition. brieflands.com

Research on other diaryl heterocyclic COX-2 inhibitors has shown that the nature and position of substituents on the aryl rings significantly impact potency and selectivity. For instance, studies on 2,4,5-triarylimidazoles demonstrated that the substituent on the C-2 phenyl ring affects COX-2 inhibitory potency and selectivity. brieflands.com Similarly, investigations into diaryl-2(5H)-furanones revealed that the point of attachment of a sulfone-like moiety influences COX-2 potency and selectivity. nih.gov These findings from related structural classes provide a framework for understanding how specific modifications in the This compound (B611694) structure could influence its biological activity.

Synthesis and Evaluation of this compound Analogs

The synthesis and evaluation of analogs are fundamental to medicinal chemistry for understanding SAR and optimizing pharmacological profiles. This involves designing modified chemical structures and assessing how these alterations affect their biological activity, such as enzyme inhibition potency and selectivity.

Design Principles for Modified Chemical Structures

Design principles for this compound analogs would likely involve modifying the existing core structure – the imidazole, pyridine, and substituted phenyl rings – based on established SAR principles for COX-2 inhibitors. This could include:

Substitution patterns: Altering the position or nature of the chlorine atom on the phenyl ring or substituents on the pyridine ring.

Isosteric replacements: Replacing functional groups with others having similar electronic or steric properties (e.g., replacing the methylsulfonyl group with a sulfonamide or other related moieties). nih.gov

Modification of the heterocyclic core: Exploring different five-membered or six-membered heterocyclic rings as replacements for the imidazole or pyridine. brieflands.com

Linking strategies: Modifying the way the aryl rings are connected to the central imidazole scaffold.

These design strategies aim to probe the interactions of different parts of the molecule with the COX-1 and COX-2 active sites to enhance desired properties, such as increased COX-2 selectivity or improved potency.

Assessment of Altered Pharmacological Profiles in Analogs

The evaluation of this compound analogs involves assessing their in vitro and in vivo pharmacological profiles. Key aspects of this assessment include:

In vitro COX-1 and COX-2 inhibition assays: Determining the half-maximal inhibitory concentration (IC₅₀) values for both enzymes to calculate the selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀). A higher selectivity index indicates greater selectivity for COX-2. researchgate.netmdpi.com

Molecular docking studies: Using computational methods to predict the binding orientation and interactions of the analogs within the active sites of COX-1 and COX-2 enzymes. This can provide insights into the molecular basis for observed selectivity and potency. mdpi.com

In vivo anti-inflammatory and analgesic models: Evaluating the efficacy of the analogs in animal models of inflammation and pain to correlate in vitro activity with in vivo effects. researchgate.net

Studies on other NSAID conjugates and heterocyclic derivatives illustrate this evaluation process, where synthesized compounds are tested for their COX inhibitory activity and their binding modes are analyzed through molecular docking. mdpi.comeaspublisher.com

Conformational Analysis and Stereochemical Considerations

Conformational analysis is the study of the different spatial arrangements that a molecule can adopt due to rotation around single bonds, and the energy changes associated with these rotations. sathyabama.ac.in Stereochemistry deals with the three-dimensional arrangement of atoms in a molecule. ox.ac.uk While the core structure of this compound, with its aromatic and heterocyclic rings, has limited conformational flexibility compared to acyclic systems or cyclohexane (B81311) derivatives, understanding the preferred conformations and any potential stereochemical aspects is important for its interaction with the target enzyme.

For molecules with flexible parts, different conformers can have varying affinities for the enzyme active site. Although this compound does not appear to have traditional stereogenic centers (chiral carbons) based on its reported structure, conformational preferences of the rotatable bonds linking the rings could play a role in its binding to COX-2. nih.govmedkoo.com The relative orientation of the substituted phenyl ring and the methylsulfonylpyridine moiety with respect to the central imidazole core could influence how the molecule fits into the COX-2 binding pocket.

In the broader context of stereochemistry in drug design, concepts like diastereomers and enantiomers are critical for compounds with stereogenic centers. ox.ac.uk While not directly applicable to the reported structure of this compound, these principles are fundamental in medicinal chemistry for understanding how subtle three-dimensional differences can impact biological activity. Conformational analysis, even in relatively rigid systems, helps to understand the accessible shapes a molecule can adopt for optimal binding. sathyabama.ac.innumberanalytics.com

Chemical Synthesis Pathways for this compound and Related Compounds

The chemical synthesis of this compound involves the formation of its core heterocyclic structure and the introduction of the specific substituents. While a detailed step-by-step synthesis of this compound was not found in the provided search results, the synthesis of related imidazole derivatives and COX-2 inhibitors provides insight into potential synthetic strategies.

General approaches for synthesizing substituted imidazoles, which form the core of this compound, often involve the reaction of dicarbonyl compounds with ammonia (B1221849) or amines and an oxidizing agent, or cyclization reactions of appropriately substituted precursors. The pyridine ring and the substituted phenyl ring would be introduced through specific coupling or cyclization steps during the synthesis.

The methylsulfonyl group is a common feature in many coxibs and is typically introduced through sulfonation or oxidation reactions at an appropriate stage of the synthesis. wikipedia.org The chlorine atom on the phenyl ring would likely be present in one of the starting materials or introduced via a halogenation reaction.

The synthesis of analogs, as discussed in Section 4.2, would involve similar chemical reactions but with modified starting materials or reaction sequences to incorporate different substituents or heterocyclic systems. For example, the synthesis of NSAID conjugates involving triazolyl heterocycles utilized click chemistry, highlighting the use of established coupling reactions in the synthesis of related compounds. mdpi.com The synthesis of metabolites, such as the carboxylic acid derivative of this compound, has also been reported, which would involve specific oxidation reactions of the methyl group on the phenyl ring. frontiersin.orgresearchgate.netnih.gov

The development and validation of analytical methods, such as UPLC-MS/MS, are also critical in the context of chemical synthesis and evaluation to quantify the synthesized compounds and their metabolites. nih.gov

Comparative Preclinical Pharmacology of Vitacoxib with Other Coxibs

Comparison of Cyclooxygenase Isoform Selectivity Profiles (e.g., vs. Celecoxib (B62257), Robenacoxib (B1679492), Firocoxib)

Vitacoxib (B611694) has been characterized as a potent and highly selective inhibitor of COX-2. researchgate.netnih.gov In vitro assays, including human and canine whole blood assays, have demonstrated its potent inhibitory activity on COX-2 while largely sparing COX-1. researchgate.net This selectivity is a defining feature of the coxib class, differentiating them from traditional NSAIDs that inhibit both isoforms. cabidigitallibrary.orgthescipub.com

The differences in COX selectivity ratios among coxibs underscore the importance of species-specific evaluations, as selectivity observed in one species may not directly translate to another due to variations in enzyme activity and metabolism. merckvetmanual.comrroij.com

Comparative Pharmacological Effects in Established Animal Models

Preclinical efficacy of this compound has been evaluated in several in vivo animal models. These include models for inflammation such as the croton oil-induced mouse ear edema and carrageenan-induced rat paw swelling tests, as well as the mouse acetic acid writhing model for analgesia. researchgate.net In these models, this compound demonstrated significant anti-inflammatory and analgesic activities. researchgate.net

Comparing these effects to other coxibs involves examining their performance in similar or identical animal models. For example, firocoxib (B1672683) and robenacoxib have been compared in an induced synovitis model of acute arthritis in dogs. clinglobal.com In this model, pre-treatment with firocoxib significantly reduced pain and lameness compared to the control group, and firocoxib performed significantly better than robenacoxib at certain time points. clinglobal.com Robenacoxib, in this specific acute pain model, was not significantly different from the control group. clinglobal.com This suggests potential differences in the magnitude or duration of effect between different coxibs depending on the specific inflammatory or pain model used and the species studied.

While the search results confirm this compound's activity in standard inflammation and pain models, direct head-to-head comparisons of this compound with celecoxib, robenacoxib, or firocoxib in the exact same animal models with detailed data tables were not extensively available within the provided snippets. However, the reported significant inhibitory activities of this compound in its tested models indicate its pharmacological effectiveness as an anti-inflammatory and analgesic agent in preclinical settings. researchgate.net

Differences in Metabolic Profiles and Disposition Across Species in Relation to Other Coxibs

Pharmacokinetic studies of this compound have been conducted in various species, including rats, dogs, cats, and horses. frontiersin.orgnih.govfrontiersin.org These studies reveal species-specific differences in its absorption, distribution, metabolism, and excretion (ADME). In rats, this compound was absorbed slowly after oral administration, widely distributed, and extensively metabolized before excretion, with minimal unchanged drug found in urine or feces. nih.govfrontiersin.org The proposed metabolic pathway in rats involves hydroxylation of the aromatic methyl group and subsequent oxidation to a carboxylic acid metabolite, which was the major metabolite excreted. frontiersin.org

The half-life of this compound also varies across species. The average half-life in rats was shorter than that reported in horses and dogs. nih.gov The Cmax and AUC in rats were higher than in horses and dogs. nih.gov In cats, a two-compartment model best described the pharmacokinetics of this compound, with low systemic clearance and a steady-state volume of distribution. frontiersin.org The oral bioavailability in cats was higher in a fed state compared to a fasted state. researchgate.net

Comparing the metabolic profiles and disposition of this compound to other coxibs highlights further species-dependent variations. For instance, robenacoxib's half-life is shorter in dogs (0.8h) compared to firocoxib (5.9h) after oral administration, which might explain observed differences in efficacy duration in some studies. clinglobal.com Robenacoxib is primarily eliminated rapidly in cats, with a terminal half-life of approximately 1.7 hours after oral administration. Mavacoxib, another coxib, is notable for its long half-life in dogs (135 h), allowing for monthly administration, and is eliminated unchanged in feces after biliary secretion. merckvetmanual.comresearchgate.net Deracoxib's half-life is longer in cats and horses compared to dogs. thescipub.com

These differences in metabolic pathways, clearance rates, half-lives, and excretion routes across species are critical considerations in veterinary pharmacology and contribute to the varied dosing regimens and potential for drug interactions among different coxibs. frontiersin.orgthescipub.commerckvetmanual.comrroij.com

Mechanistic Distinctions in Target Engagement and Off-Target Interactions

The primary mechanism of action for this compound, like other coxibs, is the selective inhibition of the COX-2 enzyme. researchgate.netnih.gov This selective inhibition is based on the structural differences between the active sites of COX-1 and COX-2, where the bulkier structure of coxibs allows them to fit into the larger COX-2 active site while being restricted from the smaller COX-1 site. thescipub.com

Robenacoxib, for example, exhibits potent and slowly reversible binding to human recombinant COX-2, while its binding to ovine COX-1 is weak and rapidly reversible. nih.gov This differential binding kinetic contributes to its functional selectivity. nih.gov

For this compound, preclinical studies emphasize its specific inhibition of COX-2. researchgate.netnih.govnih.gov While the search results confirm this primary target engagement, detailed information on the specific binding kinetics of this compound to COX isoforms or comprehensive analyses of its off-target interaction profile compared to other coxibs were not extensively provided. However, the development process of new drugs, including coxibs, involves evaluating potential off-target interactions to understand their safety profile. frontiersin.org Computational approaches and in vitro screening panels are often used to predict and identify potential off-targets. frontiersin.org The absence of reported mutagenicity or teratogenicity in rats and mice for this compound suggests a degree of specificity in its interactions, although this does not preclude other potential off-target effects. nih.govresearchgate.net

Further research detailing the precise binding kinetics and a comprehensive assessment of off-target interactions for this compound in comparison to other veterinary coxibs would provide a more complete understanding of its mechanistic distinctions.

Advanced Research Methodologies and Translational Perspectives for Vitacoxib Non Clinical

Application of "Omics" Technologies in Vitacoxib (B611694) Research

"Omics" technologies, such as proteomics and metabolomics, offer comprehensive insights into biological systems and are increasingly applied in drug research to understand the effects of compounds at a molecular level.

Proteomics for Target Identification and Validation

Proteomics involves the large-scale study of proteins, including their structure, function, and interactions. In drug research, proteomics can be utilized for identifying and validating drug targets by examining changes in protein expression or modification following compound administration frontiersin.orgbiognosys.commdpi.comresearchgate.netsapient.bio. Techniques such as mass spectrometry-based structural proteomics can provide insights into drug-protein interactions and help characterize on- and off-target binding biognosys.com. Compound-centric chemical proteomics (CCCP), for instance, is a strategy where target proteins are isolated based on their interaction with immobilized compound molecules frontiersin.orgmdpi.com. While proteomics holds significant potential for unraveling the molecular mechanisms of compounds and identifying novel druggable proteins, specific detailed research findings applying proteomics for the target identification or validation of this compound were not available in the consulted literature. frontiersin.orgbiognosys.commdpi.comresearchgate.netsapient.bio

Metabolomics for Metabolic Pathway Elucidation

Metabolomics is the comprehensive study of small molecules, or metabolites, within biological systems ebi.ac.uk. This technology is valuable for understanding how a compound is metabolized and how it impacts endogenous metabolic pathways ebi.ac.uknih.govmdpi.com. Studies on this compound in rats have utilized techniques to elucidate its metabolic fate. Following oral administration in rats, this compound was found to be mainly eliminated as two primary metabolites frontiersin.orgresearchgate.net. Nine proposed metabolites of this compound were detected in plasma, bile, urine, and feces frontiersin.orgresearchgate.net. The proposed metabolic pathway for this compound in rats involves the hydroxylation of the aromatic methyl group and subsequent oxidation of the hydroxymethyl metabolite to a carboxylic acid derivative frontiersin.orgresearchgate.net.

The following table summarizes key findings regarding this compound metabolism in rats:

| Study Subject | Administration Route | Dose | Key Findings |

| Wistar Rats | Oral Gavage | 18 mg/kg bw | Detection of this compound in most tissues within 15 minutes, indicating wide distribution. frontiersin.orgresearchgate.net |

| Wistar Rats | Oral Gavage | 18 mg/kg bw | Main elimination as two metabolites. frontiersin.orgresearchgate.net |

| Wistar Rats | Oral Gavage | 18 mg/kg bw | Identification of nine proposed metabolites in plasma, bile, urine, and feces. frontiersin.orgresearchgate.net |

| Wistar Rats | Oral | Not specified | Proposed metabolic pathway involves hydroxylation and subsequent oxidation to a carboxylic acid metabolite. frontiersin.orgresearchgate.net |

Metabolomic studies with other NSAIDs, such as celecoxib (B62257), have shown alterations in metabolic pathways including the tricarboxylic acid (TCA) cycle, alanine, aspartate, and glutamate (B1630785) metabolism, and fatty acid metabolism nih.gov. These findings highlight the utility of metabolomics in understanding the metabolic impact of compounds like this compound.

Utilization of Advanced In Vitro Systems

Advanced in vitro systems, such as organ-on-a-chip and 3D cell culture models, offer more physiologically relevant environments compared to traditional 2D cell cultures, enabling more accurate preclinical assessment of compounds.

Organ-on-a-Chip Models for Mechanistic Studies

Organ-on-a-chip (OOC) technology involves microfluidic devices engineered to mimic the structural and functional aspects of human organs mdpi.comthno.orgemulatebio.comnih.govwikipedia.org. These systems integrate multiple cell types, tissue-tissue interfaces, and mechanical forces to replicate the complex microenvironment of native tissues mdpi.comemulatebio.com. OOC models have been developed for various organs, including the lung, gut, liver, and even multi-organ systems, and are used in drug testing to evaluate efficacy, toxicity, and metabolism mdpi.comthno.orgemulatebio.comwikipedia.org. They offer a potential alternative to animal models by providing a more human-relevant in vitro platform for mechanistic studies mdpi.comnih.gov. While OOC technology is a promising tool in drug research, specific detailed research findings on the application of organ-on-a-chip models for studying this compound were not available in the consulted literature. mdpi.comthno.orgemulatebio.comnih.govwikipedia.org

3D Cell Culture Models for Tissue-Level Responses

Three-dimensional (3D) cell culture models, such as spheroids and organoids, provide a more physiologically relevant environment for cells compared to conventional two-dimensional cultures nih.govworldhealthexpo.comupmbiomedicals.comgbo.com. These models allow for cell-cell interactions and the formation of tissue-like structures with gradients of nutrients and oxygen, better mimicking the in vivo tissue microenvironment upmbiomedicals.comgbo.com. 3D cell cultures are increasingly used in drug discovery and toxicology screening to assess tissue-level responses to compounds worldhealthexpo.comupmbiomedicals.comgbo.com. For example, 3D cell cultures have been used to evaluate the effects of other NSAIDs, such as celecoxib, on cancer cells, demonstrating inhibitory effects on cell viability and invasiveness in 3D melanoma cell cultures nih.gov. The application of 3D cell culture models in preclinical testing of compounds like this compound can provide more predictive data on their potential effects on tissues. However, specific detailed research findings on the use of 3D cell culture models for studying this compound were not available in the consulted literature. nih.govworldhealthexpo.comupmbiomedicals.comgbo.comibidi.com

Computational Approaches in Drug Discovery and Development

Computational approaches play a crucial role in modern drug discovery and development by providing tools for analyzing data, predicting compound properties, and designing new molecules nih.govwiley.comuniversiteitleiden.nlunivie.ac.at. These methods, often referred to as in silico techniques, encompass molecular modeling, data modeling, and the application of artificial intelligence (AI) nih.govwiley.comunivie.ac.at. Computational methods can be used for various purposes, including target prediction, xenobiotic metabolism prediction, and toxicity prediction univie.ac.at. They can aid in identifying promising compound candidates, understanding their potential interactions with biological targets, and predicting their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the development process nih.govwiley.com. While computational approaches are widely applied in the pharmaceutical industry, specific detailed research findings on the application of computational methods specifically for the discovery or development of this compound were not available in the consulted literature. nih.govwiley.comuniversiteitleiden.nlunivie.ac.at

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery and development to establish a mathematical relationship between the structural and physicochemical properties of chemical compounds and their biological activity or toxicity. newdrugapprovals.orguni.lunih.govnewdrugapprovals.org QSAR models aim to predict the activity or properties of new compounds based on the knowledge gained from a set of known compounds. nih.gov This method involves mathematically codifying compounds as molecular descriptors and using statistical methods to build models that relate these descriptors to a defined property. newdrugapprovals.org QSAR can be applied to predict various properties, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. newdrugapprovals.orgnewdrugapprovals.org

Based on the available search results, specific published studies detailing the application of QSAR modeling directly to this compound were not identified. While QSAR is a recognized approach in the preclinical evaluation of drug candidates and has been applied to other compounds and toxicity endpoints newdrugapprovals.orgnewdrugapprovals.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgbidd.group, research specifically focused on developing or applying a QSAR model for this compound's activity or properties was not found within the scope of this search.

Network Pharmacology for Pathway Analysis

Network pharmacology is an approach that aims to understand the complex interactions between drugs, biological targets, and diseases within the context of biological networks. This methodology moves beyond the traditional "one drug, one target" paradigm to explore the multi-target effects of drugs and the intricate pathways involved in disease pathogenesis. Network pharmacology can be used to analyze how a compound might affect various biological pathways, identify potential therapeutic targets, and understand the mechanisms of action and potential off-target effects.

Despite the relevance of network pharmacology in contemporary drug research for understanding the broader biological impact of compounds nih.govnih.gov, no specific published studies applying network pharmacology for pathway analysis directly to this compound were found in the conducted searches.

In Silico Prediction of Biological Interactions

In silico prediction methods utilize computational tools and algorithms to predict various biological interactions of chemical compounds. These methods are valuable in preclinical research for assessing properties such as Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), as well as potential interactions with biological targets. cenmed.comfishersci.camims.comciteab.com In silico ADMET prediction, for instance, employs computational models to estimate how a drug candidate will behave in the body, helping to prioritize compounds with favorable pharmacokinetic and safety profiles. cenmed.comfishersci.camims.com Similarly, in silico toxicity prediction aims to forecast potential toxic effects based on chemical structure and existing toxicological data, contributing to early risk assessment. iiab.menewdrugapprovals.org

While this compound has been subject to experimental studies investigating its pharmacokinetics, tissue distribution, metabolism, and excretion in rats uni.luwikipedia.orgiiab.memims.com, and has undergone chronic oral toxicity studies, specific published research detailing the use of in silico prediction methods for this compound's biological interactions, such as ADMET properties or toxicity profiles, was not explicitly identified in the performed searches. However, the general principles and applications of in silico prediction in assessing biological interactions are widely recognized and applied in preclinical drug development. cenmed.comfishersci.camims.comnewdrugapprovals.orgciteab.com

Future Directions and Unanswered Questions in Vitacoxib Research

Exploration of Novel Pharmacological Applications Beyond Current Uses

Current applications of Vitacoxib (B611694) primarily focus on pain and inflammation associated with conditions like orthopedic surgery and osteoarthritis in dogs. nih.govorthovetsupersite.org However, the selective COX-2 inhibition mechanism suggests potential in a broader range of inflammatory and pain-related conditions. Future research could investigate its efficacy in other inflammatory diseases, potentially exploring mechanisms of action that extend beyond simple COX inhibition. This could involve studying its effects on downstream inflammatory pathways or its interaction with other biological targets relevant to various disease states. Exploring these novel applications would require rigorous preclinical studies in relevant animal models of these conditions.

Investigation of Long-Term Pharmacological Effects in Relevant Animal Models

While some chronic toxicity studies have been conducted in rats for up to 180 days, providing insights into long-term safety at certain doses, a more comprehensive understanding of the long-term pharmacological effects of this compound in relevant animal models is crucial. nih.govorthovetsupersite.orgnih.gov This includes not only potential long-term adverse effects but also sustained therapeutic benefits and any potential development of tolerance or altered responses over extended treatment periods. Studies in species for which this compound is approved or being considered for use would be particularly valuable. Such investigations should assess various physiological parameters and tissue-specific effects over durations that mimic potential long-term clinical use.

Development of Advanced Analytical Techniques for this compound and its Metabolites

Research has identified several metabolites of this compound in various biological matrices like plasma, urine, and feces, with carboxylic acid derivatives being prominent. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net However, the quantitative determination of all metabolites and a complete understanding of their fate require further investigation. frontiersin.orgfrontiersin.org The development and refinement of advanced analytical techniques, such as highly sensitive and specific liquid chromatography-mass spectrometry (LC-MS) methods, are essential for accurate quantification and identification of this compound and its diverse metabolites in various biological samples. nih.govfrontiersin.orgfrontiersin.orgmolnova.comnih.govjianhaidulab.com This would enable a more detailed understanding of its pharmacokinetics, metabolism, and potential for drug-drug interactions or accumulation. Techniques like LC-NMR, enzymatic hydrolysis, and chemical derivatization combined with MS can be valuable in characterizing novel and isomeric metabolites. nih.gov

Refinement of Predictive Animal Models for Human Pharmacological Translation

Animal models are critical for preclinical evaluation, but translating findings from animal studies to human outcomes presents significant challenges due to interspecies differences in genetics, physiology, and disease heterogeneity. nih.govosf.ionih.govresearchgate.net Refining existing animal models and developing new ones that more accurately mimic human inflammatory and pain conditions are crucial for improving the predictability of this compound's effects in humans. nih.govnih.gov This involves developing models that better recapitulate the complexity and heterogeneity of human diseases and incorporating validated disease-associated biomarkers to assess target engagement and efficacy. nih.gov Integrating efficacy and safety data from animal models with preclinical hierarchical data sets is essential for improving predictive utility. nih.gov

Synthesis of Novel Derivatives with Enhanced Pharmacological Properties or Modified Metabolic Profiles

The synthesis and evaluation of novel this compound derivatives offer a promising avenue to develop compounds with potentially enhanced pharmacological properties, such as improved potency, selectivity, or duration of action. Additionally, modifying the metabolic profile of this compound through structural alterations could lead to derivatives with reduced potential for unfavorable metabolite formation or altered excretion pathways. This research direction involves medicinal chemistry efforts to design and synthesize new compounds, followed by rigorous in vitro and in vivo pharmacological and pharmacokinetic evaluations to assess their properties.

Elucidation of Species-Specific Differences in Pharmacological Responses and Metabolism at a Deeper Molecular Level

Existing pharmacokinetic studies in various species like rats, dogs, horses, and cats have highlighted species-specific differences in this compound's absorption, distribution, metabolism, and excretion. nih.govfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.org Understanding these differences at a deeper molecular level, including variations in drug-metabolizing enzymes (e.g., cytochrome P450 isoforms and phase II enzymes) and transporters across species, is vital. msdvetmanual.comresearchgate.netnih.gov This knowledge can help explain observed variations in pharmacological responses and inform the rational development of species-specific dosing regimens and therapeutic protocols. nih.govmdpi.com Further research utilizing advanced molecular techniques can provide a more comprehensive picture of these interspecies variations.

Q & A

Basic Research Questions

Q. What methodologies are recommended to assess the COX-2 selectivity of Vitacoxib in preclinical models?

- Methodological Answer : Use in vitro enzyme inhibition assays (e.g., COX-1/COX-2 isoform-specific fluorometric assays) paired with in vivo models of inflammation (e.g., carrageenan-induced paw edema). Ensure dose-response curves are generated to calculate IC₅₀ values and selectivity ratios. Validate findings with Western blotting or immunohistochemistry to confirm tissue-specific COX-2 inhibition .

- Key Considerations : Include negative controls (e.g., non-selective NSAIDs) and account for interspecies variability in COX-2 expression .

Q. How should experimental designs be structured to evaluate this compound’s efficacy in chronic inflammatory conditions?

- Methodological Answer : Employ randomized, blinded animal studies with longitudinal endpoints (e.g., histopathological scoring, cytokine profiling). Use a factorial design to test interactions between dosage, duration, and comorbid factors (e.g., age or metabolic disease). Apply ANOVA or mixed-effects models for statistical analysis .

- Key Considerations : Ensure ethical oversight for long-term studies and predefine exclusion criteria to minimize bias .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacokinetic data for this compound across different studies?

- Methodological Answer : Conduct meta-analyses of existing pharmacokinetic studies, stratifying by variables like species, formulation, and administration routes. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify outliers or confounders (e.g., bioavailability differences due to lipid solubility). Validate with crossover studies in controlled settings .

- Key Considerations : Address publication bias by including gray literature and unpublished datasets .

Q. How can researchers optimize experimental models to assess this compound’s long-term safety profile?

- Methodological Answer : Implement tiered toxicity studies:

Acute toxicity: Single-dose LD₅₀ determination in rodents.

Subchronic/chronic toxicity: 6–12 month studies with hematological, hepatic, and renal function markers.

Carcinogenicity: Two-year bioassays in transgenic models (e.g., Tg.rasH2 mice).

Integrate histopathology and omics (transcriptomics, metabolomics) to identify off-target effects .

- Key Considerations : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to align endpoints with clinical relevance .

Q. What statistical approaches are robust for analyzing dose-dependent efficacy vs. toxicity trade-offs in this compound studies?

- Methodological Answer : Apply benchmark dose (BMD) modeling to quantify the threshold for therapeutic efficacy relative to adverse effects. Use Bayesian hierarchical models to incorporate prior data and reduce uncertainty in small-sample studies .

- Key Considerations : Report confidence intervals and sensitivity analyses to enhance reproducibility .

Methodological Frameworks for Research Design

- FINER Criteria : Ensure questions are Feasible (resource-aware), Interesting (knowledge-gap-driven), Novel (addressing understudied COX-2 interactions), Ethical (prioritizing 3R principles in animal studies), and Relevant (translational potential) .

- Data Management : Pre-register protocols, share raw data via repositories (e.g., Figshare), and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.